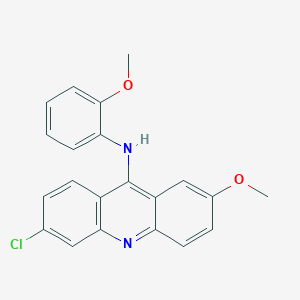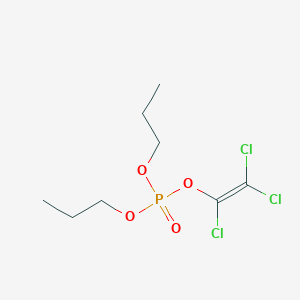
Dipropyl trichloroethenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl trichloroethenyl phosphate is an organophosphate compound known for its diverse applications in various fields. This compound is characterized by the presence of three chlorine atoms and a phosphate group attached to a trichloroethenyl backbone. It is commonly used in industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dipropyl trichloroethenyl phosphate typically involves the reaction of trichloroethylene with phosphorus oxychloride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for the efficient production of large quantities of the compound while maintaining consistent quality. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Dipropyl trichloroethenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the trichloroethenyl group to a less chlorinated form.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium hydroxide or alkyl halides are employed.
Major Products: The major products formed from these reactions include various phosphoric acid esters and substituted organophosphate compounds.
Scientific Research Applications
Dipropyl trichloroethenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as an anti-cancer agent.
Industry: It is used as a flame retardant, plasticizer, and additive in various industrial products.
Mechanism of Action
The mechanism of action of dipropyl trichloroethenyl phosphate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by phosphorylating their active sites, leading to the disruption of normal cellular processes. This inhibition can affect various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Tris(1,3-dichloro-2-propyl) phosphate: A chlorinated organophosphate used as a flame retardant.
Tris(2-chloroethyl) phosphate: Another organophosphate with similar applications in flame retardancy and plasticization.
Tris(chloropropyl) phosphate: Used in similar industrial applications as a flame retardant and plasticizer.
Uniqueness: Dipropyl trichloroethenyl phosphate is unique due to its specific trichloroethenyl structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring specific chemical behaviors, such as targeted enzyme inhibition and specialized industrial uses.
Properties
CAS No. |
89094-86-0 |
|---|---|
Molecular Formula |
C8H14Cl3O4P |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
dipropyl 1,2,2-trichloroethenyl phosphate |
InChI |
InChI=1S/C8H14Cl3O4P/c1-3-5-13-16(12,14-6-4-2)15-8(11)7(9)10/h3-6H2,1-2H3 |
InChI Key |
DJHRVUREMGBLGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(OCCC)OC(=C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,8-Dimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14132561.png)
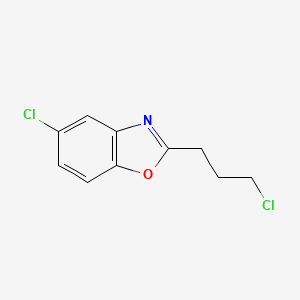
![2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B14132567.png)

![1-Cyclohexyl-1-azaspiro[4.5]dec-2-en-4-one](/img/structure/B14132584.png)
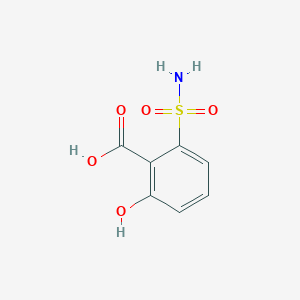
![5-{[2-(4-Tert-butylphenyl)-2-(dimethylamino)ethyl]amino}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14132607.png)

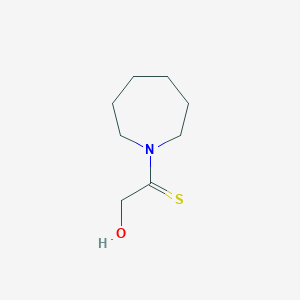
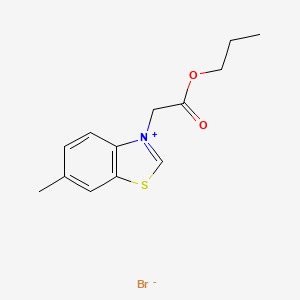
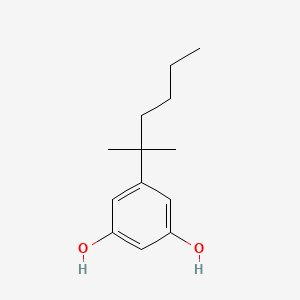
![1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate](/img/structure/B14132658.png)

